molecular formula C16H15Cl2NO3 B5737002 N-(3,4-dichlorobenzyl)-2,6-dimethoxybenzamide

N-(3,4-dichlorobenzyl)-2,6-dimethoxybenzamide

Cat. No.: B5737002
M. Wt: 340.2 g/mol
InChI Key: INKHQNVPQQJKAL-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-2,6-dimethoxybenzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a dichlorobenzyl group attached to a dimethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorobenzyl)-2,6-dimethoxybenzamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 2,6-dimethoxybenzamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane at elevated temperatures (around 60°C) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorobenzyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

    Substitution Products: Halogenated or nitro-substituted derivatives.

    Oxidation Products: Carboxylic acids or aldehydes.

    Nucleophilic Substitution Products: Azides or thiols.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: N-(3,4-dichlorobenzyl)-2,6-dimethoxybenzamide is unique due to the combination of its dichlorobenzyl and dimethoxybenzamide moieties, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-21-13-4-3-5-14(22-2)15(13)16(20)19-9-10-6-7-11(17)12(18)8-10/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKHQNVPQQJKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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